![molecular formula C25H25ClN2O2S B5053380 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine is a selective inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of B-cells, which are often overactive in various types of cancer. By inhibiting BTK, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine disrupts the BCR signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy. In addition, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine is its selective inhibition of BTK, which reduces the risk of off-target effects. Additionally, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has shown good efficacy in preclinical studies and has a favorable pharmacokinetic profile. However, one limitation of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine is its potential for drug resistance, which may limit its long-term efficacy in cancer patients.
Zukünftige Richtungen
There are several future directions for the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine. One potential direction is the combination of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine in cancer patients. Finally, the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine with potassium thioacetate in the presence of a palladium catalyst. The resulting product is then treated with hydrogen chloride gas to yield 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) signaling pathway. Additionally, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2S/c1-30-24-5-3-2-4-23(24)27-14-16-28(17-15-27)25(29)20-8-6-19(7-9-20)18-31-22-12-10-21(26)11-13-22/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMMUMCDRNBEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

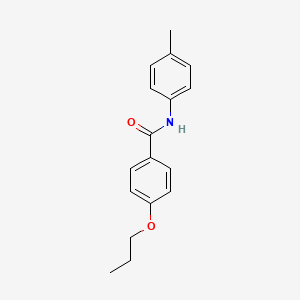
![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)
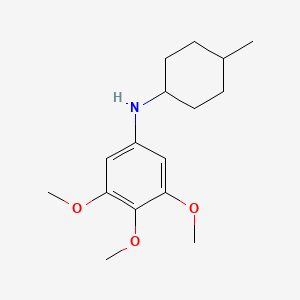
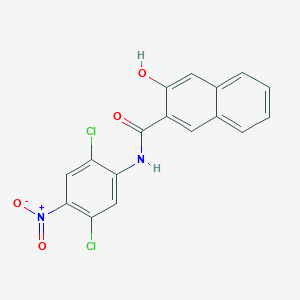
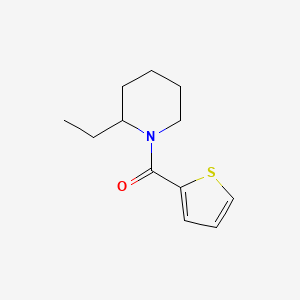
![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
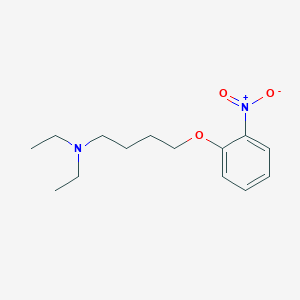
![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)